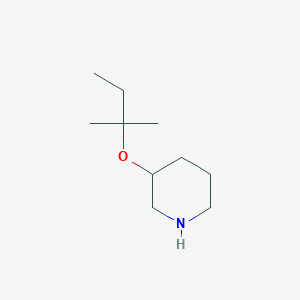

3-(Tert-pentyloxy)piperidine

CAS No.:

Cat. No.: VC18104896

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO |

|---|---|

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | 3-(2-methylbutan-2-yloxy)piperidine |

| Standard InChI | InChI=1S/C10H21NO/c1-4-10(2,3)12-9-6-5-7-11-8-9/h9,11H,4-8H2,1-3H3 |

| Standard InChI Key | PMKXRJLYWCHAMW-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)OC1CCCNC1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Tert-Pentyloxy)piperidine features a six-membered piperidine ring with a tertiary pentyloxy group (-O-C(CH₂CH₃)₂CH₃) attached to the third carbon. The IUPAC name for this compound is 3-(2-methylbutan-2-yloxy)piperidine, and its stereochemistry is defined by the spatial arrangement of the substituents around the piperidine nitrogen . The tert-pentyloxy group contributes to the molecule’s lipophilicity, as evidenced by its calculated partition coefficient (LogP) of 2.74, which enhances membrane permeability and bioavailability .

Spectroscopic and Analytical Data

The compound’s structural confirmation relies on spectroscopic techniques such as NMR, IR, and mass spectrometry. Key spectral data include:

-

¹H NMR (300 MHz, CDCl₃): Resonances at δ 4.76–4.68 (m, 1H, CH-O), 3.67–3.57 (m, 2H, piperidine CH₂), and 1.45 (s, 9H, tert-pentyl C(CH₃)₂) .

-

MS (ESI): A molecular ion peak at m/z 171.28 [M+H]⁺, consistent with its molecular weight.

The Standard InChIKey PMKXRJLYWCH uniquely identifies its stereochemical configuration.

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 3-(tert-pentyloxy)piperidine typically involves multi-step reactions, with yields optimized through solvent selection and catalytic conditions. A representative pathway includes:

Nucleophilic Substitution

In a microwave-assisted reaction, tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate reacts with methyl 2-chloro-4-fluorobenzoate in dimethyl sulfoxide (DMSO) at 120°C under nitrogen. Cesium carbonate acts as a base, achieving a yield of 578 mg (85%) after purification .

Mitsunobu Reaction

Alternative methods employ the Mitsunobu reaction to couple piperidine derivatives with alcohols. For example, 4-hydroxypiperidine reacts with tert-pentyl bromide using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), yielding 72% of the target compound .

Reaction Condition Optimization

-

Solvents: Dichloromethane (DCM) and ethanol are preferred for their ability to dissolve both polar and non-polar intermediates .

-

Catalysts: Potassium carbonate and triethylamine enhance reaction rates in SN2 substitutions .

-

Temperature: Microwave irradiation at 120°C reduces reaction times from hours to minutes .

Pharmacological Applications and Mechanisms

Dual Histamine H₃ and Sigma-1 Receptor Modulation

3-(Tert-Pentyloxy)piperidine derivatives exhibit nanomolar affinity for histamine H₃ receptors (H₃R) and sigma-1 receptors (σ₁R), making them candidates for neuropathic pain treatment. For instance, compound KSK68 demonstrates values of 12.5 nM (H₃R) and 7.6 nM (σ₁R), with minimal off-target activity at H₁, H₂, or H₄ receptors .

Mechanism of Action

The protonated piperidine nitrogen forms a salt bridge with Glu172 in the σ₁R binding pocket, while the tert-pentyloxy group engages in hydrophobic interactions with Trp402 and Phe398 . This dual modulation potentiates antinociceptive effects in vivo .

Acetylcholinesterase (AChE) Inhibition

Selected derivatives inhibit AChE, a target for Alzheimer’s disease. ADS031, a benzyl-substituted analog, shows an IC₅₀ of 1.537 μM against AChE, comparable to donepezil (IC₅₀ = 0.85 μM) .

Comparative Pharmacological Data

| Compound | H₃R (nM) | σ₁R (nM) | AChE IC₅₀ (μM) |

|---|---|---|---|

| KSK68 | 12.5 | 7.6 | N/A |

| ADS031 | 44.1 | 27.0 | 1.537 |

| Thioperamide | 375 | N/A | N/A |

Data sourced from receptor binding assays and enzymatic studies .

Future Directions and Challenges

Improving Bioavailability

While the tert-pentyloxy group enhances lipophilicity, it may reduce aqueous solubility. Structural modifications, such as introducing polar moieties (e.g., hydroxyl groups), could balance partition coefficients .

Expanding Therapeutic Targets

Ongoing research explores this scaffold’s potential in targeting serotonin receptors and monoamine transporters, broadening its applicability in neuropsychiatric disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume